GP-AMC, Fluorogenic Substrate
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GP-AMC involves the coupling of Gly-Pro with 7-amido-4-methylcoumarin (AMC). The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of GP-AMC follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
GP-AMC undergoes hydrolysis when acted upon by specific enzymes such as DPPIV. The hydrolysis reaction cleaves the amide bond, releasing the fluorescent AMC moiety .
Common Reagents and Conditions
Reagents: DPPIV, CD26, DPP7, DPRP1, DPRP2, FAP, POP
Conditions: The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic hydrolysis of GP-AMC is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
GP-AMC is widely used in scientific research due to its ability to act as a fluorogenic substrate for various enzymes. Some of its applications include:
Chemistry: Used in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell-based assays to study enzyme activity in live cells.
Medicine: Utilized in drug discovery and development, particularly in screening for enzyme inhibitors.
Industry: Applied in high-throughput screening assays for the identification of potential therapeutic compounds
Mechanism of Action
GP-AMC exerts its effects through enzymatic hydrolysis. When enzymes such as DPPIV act on GP-AMC, they cleave the amide bond, releasing the fluorescent AMC moiety. This fluorescence can be measured to quantify enzyme activity. The molecular targets of GP-AMC include enzymes involved in proteolysis, such as DPPIV, CD26, and FAP .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-AMC: Another fluorogenic substrate used for detecting prolyl endopeptidase activity.
Gly-Pro-AMC: Similar to GP-AMC but used for detecting DPPIV activity.
Uniqueness
GP-AMC is unique due to its high sensitivity and specificity for DPPIV and related enzymes. Its strong fluorescence and stability make it an ideal substrate for various biochemical assays .
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASXTQMFJRHMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-46-6 |
Source
|
Record name | Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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